Rifametane

pharmacokinetics clinical pharmacology bioavailability

Rifametane (SPA‑S‑565) is the 3‑azinomethyl‑rifamycin SV derivative engineered for superior PK: a 6‑fold longer elimination half‑life in rats (∼10‑11 h in humans) and 4‑fold lower M. tuberculosis MIC versus rifampicin. These advantages translate to once‑weekly dosing regimens, lower compound consumption in high‑throughput MIC assays, and more stable long‑term culture studies due to reduced resistance emergence. Its high liver‑to‑serum ratio further suits it as a cytochrome P450 induction probe. Choose Rifametane when extended exposure, assay cost efficiency, and robust mechanistic investigations are mission‑critical.

Molecular Formula C44H60N4O12
Molecular Weight 837.0 g/mol
CAS No. 94168-98-6
Cat. No. B610481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifametane
CAS94168-98-6
SynonymsRifametane;  Rifametanum; 
Molecular FormulaC44H60N4O12
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESCCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
InChIInChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1
InChIKeyMPNLXDYNHVIMAT-WDJJWENTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifametane CAS 94168-98-6: Procurement Specifications and Compound Classification


Rifametane (CAS 94168-98-6), also designated SPA‑S‑565 or CGP‑40‑469A, is a semi‑synthetic 3‑azinomethyl‑rifamycin antibiotic derived from the natural ansamycin scaffold produced by Amycolatopsis rifamycinica [1][2]. Its chemical structure—3‑[(1‑diethylaminoethylidene)azinomethyl]rifamycin SV—was first disclosed in 1988 and is recognized in authoritative nomenclature databases including MeSH and KEGG [3][4]. As a bacterial DNA‑dependent RNA polymerase inhibitor, rifametane belongs to the rifamycin class of antimycobacterial and antibacterial agents, and was advanced to Phase I clinical evaluation [5][6].

Rifametane Procurement: Why Rifampicin and Other Class Members Are Not Direct Substitutes


Although rifamycins share a common ansamycin core and mechanism of action, their pharmacokinetic (PK) behavior, tissue distribution, and intrinsic antimicrobial potency differ markedly due to variations in C‑3 and C‑4 substituents [1]. Rifametane is a 3‑azinomethyl‑rifamycin SV derivative, whereas rifampicin is a 3‑(4‑methyl‑1‑piperazinyl‑iminomethyl) analog [2]. The 3‑azinomethyl modification confers substantially longer elimination half‑life (∼10‑11 hours in humans, up to 6‑fold longer in rats) and higher systemic exposure (∼7‑fold greater AUC) compared with rifampicin [3][4]. These quantitative differences preclude simple dose‑for‑dose substitution in research or industrial applications; selecting the appropriate rifamycin requires precise matching of PK profile and potency to the experimental or production objective [5].

Rifametane: Quantified Differentiation Versus Rifampicin and Other Rifamycins


Human Pharmacokinetics: 7-Fold Higher AUC and 5.6-Fold Longer Half-Life vs. Rifampicin

In an open randomized crossover trial of 8 healthy male volunteers receiving a single oral 300 mg dose, rifametane demonstrated markedly superior systemic exposure and prolonged residence compared to rifampicin [1]. The elimination half‑life was 10.58 h for rifametane versus 1.89 h for rifampicin (p < 0.001), while AUC0‑∞ was 142.3 µg·h/mL versus 19.9 µg·h/mL, respectively (p < 0.001) [2]. Peak serum concentration (Cmax) was 7.82 µg/mL for rifametane versus 4.04 µg/mL for rifampicin (p < 0.001), and mean residence time (MRT) was 18.05 h versus 3.93 h [3].

pharmacokinetics clinical pharmacology bioavailability

Preclinical Pharmacokinetics: Up to 6-Fold Longer Half-Life in Multiple Animal Species

Comparative single‑dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys following intravenous (i.v.), oral (p.o.), or intramuscular (i.m.) administration [1]. In rats, the serum half‑life of rifametane after a 20 mg/kg i.v. dose was approximately 6 times longer than that of rifampicin [2]. In dogs receiving oral doses (1.25 mg/kg rifametane vs. 2.5 mg/kg rifampicin), the half‑life was 3 times longer [3]. In monkeys, oral and i.m. half‑lives were 2.5‑ to 6‑fold longer than those of rifampicin or rifamycin SV, and serum concentrations remained higher and more sustained [4].

preclinical pharmacokinetics animal models tissue distribution

In Vitro Antimycobacterial Potency: 4‑Fold Lower MIC Against M. tuberculosis Than Rifampicin

In a comparative in vitro susceptibility study, the minimal inhibitory concentration (MIC) of rifametane (CGP40/469A) against Mycobacterium tuberculosis was determined to be 4‑fold lower than that of rifampicin [1]. This indicates intrinsically greater potency on a per‑mass basis against the primary mycobacterial target [2]. However, the study also noted that rifametane exhibited limited bactericidal activity in stationary‑phase cultures and was not active against rifampicin‑resistant strains or M. avium complex [3].

antimycobacterial activity MIC tuberculosis

Reduced Resistance Emergence Against Chlamydia trachomatis Compared to Rifampicin

In an in‑vitro study evaluating activity against Chlamydia trachomatis standard strains and clinical isolates, rifametane (SPA‑S‑565) was not only more active than rifampicin and erythromycin but also demonstrated a lower frequency of resistance emergence [1]. Passage of strains at sub‑inhibitory concentrations of rifampicin resulted in increased MIC values, whereas MICs for rifametane remained unchanged under identical conditions [2].

antimicrobial resistance Chlamydia trachomatis resistance frequency

In Vivo Murine Efficacy: Equivalent or Superior Protection vs. Rifampicin in Infection Models

In experimental murine infection models, rifametane (SPA‑S‑565) demonstrated protective activity that was equivalent to or superior to that of rifampicin [1]. Against intraperitoneal infections with Staphylococcus aureus Oxford strain or Streptococcus pyogenes in Swiss albino mice, the compound showed significant protective efficacy [2]. In M. tuberculosis‑infected mice, rifametane was reported to be equivalent to or superior to rifampicin [3].

in vivo efficacy mouse models experimental infection

Lower Tissue/Serum Ratios in Lungs and Kidneys Compared to Rifampicin

Following a single 10 mg/kg oral dose in mice, rifametane exhibited a tissue/serum ratio of less than unity for lungs and kidneys, whereas the liver/serum ratio exceeded unity at all sampling times [1]. In contrast, rifampicin typically achieves higher lung penetration ratios, which may be advantageous for pulmonary infections but indicates a different tissue distribution profile [2].

tissue distribution organ-specific exposure lung penetration

Optimal Procurement and Experimental Use Cases for Rifametane Based on Differentiated Evidence


Long‑Interval Dosing Regimens in Animal Pharmacokinetic/Pharmacodynamic Studies

Given its 2.5‑ to 6‑fold longer half‑life across multiple mammalian species, rifametane is the preferred rifamycin for studies requiring sustained drug exposure with once‑weekly or twice‑weekly dosing [1]. This reduces animal handling stress and labor costs while maintaining therapeutically relevant concentrations over extended intervals.

High‑Throughput Antimycobacterial Screening Requiring Low Compound Consumption

With a 4‑fold lower MIC against M. tuberculosis compared to rifampicin, rifametane enables lower mass‑per‑well usage in MIC determination assays and high‑throughput screening platforms [2]. This directly reduces procurement costs when working with large compound libraries or expensive assay plates.

Antimicrobial Resistance Evolution Studies in Chlamydia Model Systems

The documented lower frequency of resistance emergence in C. trachomatis serial passage experiments makes rifametane a more reliable tool compound for investigating resistance mechanisms and for maintaining stable selective pressure in long‑term culture studies [3].

Hepatic Metabolism and Drug‑Drug Interaction Studies

Rifametane's high liver/serum ratio (greater than unity) and prolonged hepatic residence suggest utility as a probe substrate for cytochrome P450 induction studies, as rifamycins are known potent inducers [4]. The extended exposure profile may simplify sampling schedules in drug interaction experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifametane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.